1-(cyanomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile
Description
1-(Cyanomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative featuring a cyanomethyl (-CH2CN) group at the N1 position and a phenyl group at the C3 position. The cyano (-CN) group at the C4 position enhances its electronic properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
1-(cyanomethyl)-3-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4/c13-6-7-16-9-11(8-14)12(15-16)10-4-2-1-3-5-10/h1-5,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKCYPJTUCYSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyanomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antiviral properties, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its synthesis typically involves the reaction of malononitrile with hydrazine derivatives, yielding various pyrazole derivatives with potential pharmacological applications .
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Key Findings:
- In vitro studies showed that several pyrazole derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory activity .
- A derivative similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC50 (μM) | COX Selectivity Index |
|---|---|---|
| 1-(Cyanomethyl)-3-phenyl-pyrazole | 0.02 - 0.04 | High |
| Dexamethasone | - | Reference Standard |
2. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied, revealing efficacy against various bacterial strains.
Key Findings:
- Compounds derived from pyrazoles showed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- The compound exhibited bactericidal activity in time-kill assays, effectively inhibiting biofilm formation in pathogenic isolates .
Table 2: Antimicrobial Activity Data
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 1-(Cyanomethyl)-3-phenyl-pyrazole | 0.22 - 0.25 | S. aureus, S. epidermidis |
| Standard Antibiotic | - | Reference |
3. Antiviral Activity
Emerging research suggests that pyrazole-based compounds may possess antiviral properties, particularly against HIV.
Key Findings:
- A related compound demonstrated activity against HIV replication in cell culture models, showcasing a unique mechanism that does not overlap with existing antiviral drugs .
Case Studies
Several case studies illustrate the biological activity of pyrazole derivatives:
- Anti-inflammatory Efficacy: A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives using a carrageenan-induced rat paw edema model, confirming that certain derivatives significantly reduced inflammation compared to controls .
- Antimicrobial Efficacy: Another investigation focused on the antimicrobial properties of a range of pyrazole derivatives against common pathogens, demonstrating that modifications in the chemical structure could enhance antibacterial activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound is compared to other 1-substituted-3-phenyl-1H-pyrazole-4-carbonitriles to evaluate substituent effects on physical, spectral, and synthetic properties.
Substituent Effects on Physical Properties
Key data for structurally related compounds are summarized below:
Key Observations:
- Melting Points: Electron-withdrawing groups (e.g., nitro in 3d) increase melting points (223–225°C) compared to electron-donating groups (e.g., methoxy in 3e: 125°C). The cyanomethyl group in the target compound is moderately electron-withdrawing; its melting point is expected to fall between 125°C and 141°C .
- IR Spectroscopy: The CN stretch appears consistently at 2228–2240 cm⁻¹ across all analogs, confirming the presence of the cyano group .
- NMR Spectroscopy: The C5-H proton resonates as a singlet between δ7.89–8.45, with shifts influenced by substituent electronic effects. The cyanomethyl group would introduce additional signals for the -CH2CN protons, likely as a triplet or multiplet near δ4.0–4.2 .
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects: The nitro group (3d) enhances electrophilic substitution resistance, whereas the cyanomethyl group offers a balance of electron withdrawal and steric accessibility for further functionalization.
- Solubility: Hydrophilic substituents (e.g., hydroxyethyl in 3g) improve aqueous solubility, while the cyanomethyl group may enhance solubility in polar aprotic solvents .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(cyanomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile typically involves:
- Construction of the pyrazole ring with appropriate substitution.
- Introduction of the cyanomethyl group at the 1-position.
- Installation of the phenyl group at the 3-position.
The key starting materials often include aminopropene derivatives bearing multiple nitrile groups, hydrazine hydrate for ring closure, and substituted benzaldehydes for aryl group introduction.
Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile Intermediate
This intermediate is crucial for further derivatization toward the target compound.
- A solution of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (2.64 g, 0.02 mol) in boiling ethanol (20 mL) is treated with 85% hydrazine hydrate (1.1 g, 0.022 mol) added gradually to maintain boiling without external heating.
- The reaction is strongly exothermic with vigorous ammonia evolution.
- After hydrazine addition, reflux continues for 15 minutes.
- The mixture is cooled slowly, chilled, filtered, and recrystallized from glacial acetic acid.
- Yield: 71%, melting point 197–199 °C.
- IR peaks at 3397, 3355, 3199, 2268, 2216 cm⁻¹ confirm NH and nitrile groups.
- ^1H NMR (300 MHz, Acetone-d6) shows signals for CH2 (δ 3.9 ppm) and NH2 (δ 6.09 ppm).
- Mass spectrometry confirms molecular fragments consistent with the structure.
This step forms the pyrazole core with cyanomethyl and amino substituents, setting the stage for phenyl group introduction.
Introduction of the Phenyl Group via Knoevenagel Condensation
The phenyl substituent at the 3-position is introduced by condensation of the aminopyrazole intermediate with substituted benzaldehydes.
- 2-Aminoprop-1-ene-1,1,3-tricarbonitrile and substituted benzaldehyde are refluxed in methanol (10 mL) with a catalytic amount of base (e.g., piperidine).
- Upon cooling, the product precipitates and is isolated by filtration and washing.
For example, with 4-methoxybenzaldehyde, the reaction proceeds for 90 minutes, yielding the corresponding aryl-substituted intermediate.
- The 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile (10 mmol) is refluxed with 4-substituted benzaldehyde (10 mmol) in methanol with base for 3–6 hours.
- Precipitation and isolation yield 5-amino-3-(1-cyano-2-(4-aryl)vinyl)-1H-pyrazole-4-carbonitrile derivatives.
This step effectively installs the phenyl (or substituted phenyl) group at the 3-position via vinyl linkage, which can be further converted to the desired pyrazole derivative.
Cyclization and Functional Group Transformations
Subsequent cyclization and modifications lead to the formation of the target compound.
- Hydrazine hydrate treatment of aryl-substituted intermediates under reflux in ethanol affords pyrazole derivatives with desired substitution patterns.
- Reactions are typically monitored by IR, NMR, and mass spectrometry to confirm formation of nitrile and pyrazole functionalities.
Alternative Synthetic Routes and Mechanistic Insights
- Michael addition of the exocyclic amino group in aminopyrazole to enamines derived from acetylacetone and N,N-dimethylformamide dimethyl acetal leads to pyrazolo[1,5-a]pyrimidine derivatives, which are related heterocyclic systems.
- The formation of the pyrazole ring involves nucleophilic attack by hydrazine on nitrile groups, followed by ring closure and elimination steps.
- The cyanomethyl group is introduced via reaction with chloroacetonitrile or related reagents under basic conditions.
Summary Table of Key Preparation Steps
| Step | Reactants / Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Aminoprop-1-ene-1,1,3-tricarbonitrile + Hydrazine hydrate in boiling ethanol | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | 71 | Reflux 15 min after hydrazine addition; exothermic |
| 2 | Aminopropene derivative + substituted benzaldehyde + base in methanol reflux | 4-Aryl-2-aminobut-1,3-diene-1,1,3-tricarbonitrile | Variable | 90 min to several hours depending on substituent |
| 3 | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile + substituted benzaldehyde + base reflux | 5-Amino-3-(1-cyano-2-(4-aryl)vinyl)-1H-pyrazole-4-carbonitrile | 70–80 | Reflux 3–6 hours |
| 4 | Arylated intermediates + hydrazine hydrate reflux in ethanol | Cyclized pyrazole derivatives | 70–75 | Purification by recrystallization |
Analytical Data Supporting Preparation
- IR spectroscopy consistently shows nitrile stretching bands near 2220 cm⁻¹ and NH stretching around 3300–3400 cm⁻¹.
- ^1H NMR spectra confirm the presence of cyanomethyl protons (singlet near δ 3.9 ppm) and aromatic protons (δ 7.0–8.0 ppm).
- Mass spectrometry confirms molecular ion peaks corresponding to the expected molecular weight.
- Melting points and elemental analysis data corroborate compound purity and identity.
Q & A
Q. Table 1: Synthesis Parameters for Pyrazole-4-Carbonitrile Derivatives
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
Key techniques include:
- IR Spectroscopy : Nitrile (-CN) stretches appear at 2220–2240 cm⁻¹, while aromatic C=C vibrations occur near 1510–1534 cm⁻¹ .
- NMR : H NMR reveals proton environments (e.g., pyrazole ring protons at δ 7.54 ppm, aromatic substituents at δ 7.20 ppm) . C NMR confirms nitrile carbons (~110–115 ppm) and quaternary carbons .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 238 for C₁₂H₁₀N₆) and fragmentation patterns validate molecular weight .
Advanced: How can researchers address discrepancies in spectroscopic data during structural elucidation?
Answer:
Discrepancies arise from conformational flexibility, solvent effects, or crystallographic disorder. Strategies include:
- Cross-Validation : Compare IR, NMR, and MS data with computational predictions (e.g., DFT calculations for vibrational modes).
- X-ray Crystallography : Use SHELXL for refinement and validate structures with tools like PLATON (e.g., checks for missed symmetry or twinning) .
- Dynamic NMR : Resolve tautomeric equilibria or rotational barriers in solution .
Advanced: What strategies mitigate low yields in pyrazole-4-carbonitrile synthesis?
Answer:
Low yields often stem from competing side reactions or unstable intermediates. Optimize:
- Catalysts : TFA enhances azide-alkyne cycloaddition efficiency .
- Temperature Control : Gradual heating (e.g., 0°C → 50°C) minimizes decomposition .
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry .
Advanced: How can computational tools improve crystallographic refinement for pyrazole derivatives?
Answer:
- SHELX Suite : SHELXL refines high-resolution data and handles twinned crystals via HKLF5 format .
- ORTEP-3 : Visualize thermal ellipsoids to identify disorder or anisotropic effects .
- Validation : Check for overfitting using Rfree and validate hydrogen bonding with Mogul .
Basic: What are the common impurities in pyrazole-4-carbonitrile synthesis, and how are they removed?
Answer:
- Byproducts : Unreacted starting materials (e.g., arylhydrazines) or dimerized intermediates.
- Removal : Silica gel chromatography (ethyl acetate/cyclohexane gradients) separates polar impurities . Recrystallization in ethanol removes non-polar contaminants .
Advanced: How do substituents on the pyrazole ring influence its electronic properties?
Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or cyano (-CN) groups decrease electron density, shifting NMR signals upfield and reducing reactivity in electrophilic substitution .
- Electron-Donating Groups (EDGs) : Methoxy (-OMe) or alkyl groups increase aromaticity, enhancing stability in acidic conditions .
Basic: What safety precautions are critical when handling nitrile-containing pyrazole derivatives?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of cyanide vapors .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .
- Storage : Keep in airtight containers away from heat sources (risk of exothermic decomposition) .
Advanced: What role do pyrazole-4-carbonitriles play in medicinal chemistry research?
Answer:
- Pharmacophores : The nitrile group enhances binding affinity to enzymes (e.g., kinase inhibitors) via dipole interactions .
- Bioisosteres : Replace carboxylic acids to improve metabolic stability .
- Case Study : Fluocyanobenpyrazole (Termidor®) uses a trifluoromethylsulfinyl group for insecticidal activity .
Advanced: How can researchers validate synthetic intermediates using hyphenated techniques?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
